Insulin Lispro

Description

Properties

IUPAC Name |

(4S)-4-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2R)-2-[[(2R)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[(2-aminoacetyl)amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-4-carboxybutanoyl]amino]-5-oxopentanoyl]amino]-3-sulfanylpropanoyl]amino]-3-sulfanylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-3-sulfanylpropanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-5-[[(2S)-4-amino-1-[[(2S)-1-[[(2R)-1-[[(1S)-3-amino-1-carboxy-3-oxopropyl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-5-oxopentanoic acid;(4S)-4-[[2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-5-oxopentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-sulfanylpropanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-4-carboxybutanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-sulfanylpropanoyl]amino]acetyl]amino]-5-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-6-amino-1-[(2S)-2-[[(1S,2R)-1-carboxy-2-hydroxypropyl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C158H234N40O42S2.C99H155N25O35S4/c1-79(2)57-104(181-131(213)86(15)173-136(218)102(50-53-125(211)212)179-152(234)127(84(11)12)194-148(230)107(60-82(7)8)184-145(227)113(67-95-70-166-78-172-95)189-150(232)115(74-199)176-123(208)73-170-134(216)116(75-241)191-140(222)105(58-80(3)4)182-144(226)112(66-94-69-165-77-171-94)188-138(220)101(48-51-119(161)204)178-146(228)114(68-120(162)205)190-153(235)126(83(9)10)193-132(214)98(160)61-89-31-21-18-22-32-89)139(221)185-110(64-92-40-44-96(202)45-41-92)142(224)183-106(59-81(5)6)147(229)195-128(85(13)14)154(236)192-117(76-242)135(217)169-71-121(206)174-100(49-52-124(209)210)137(219)177-99(38-29-55-167-158(163)164)133(215)168-72-122(207)175-108(62-90-33-23-19-24-34-90)141(223)186-109(63-91-35-25-20-26-36-91)143(225)187-111(65-93-42-46-97(203)47-43-93)149(231)196-129(87(16)200)155(237)180-103(37-27-28-54-159)156(238)198-56-30-39-118(198)151(233)197-130(88(17)201)157(239)240;1-12-46(9)77(121-73(134)36-100)97(156)122-76(45(7)8)95(154)108-56(25-29-75(137)138)80(139)105-54(23-27-70(102)131)83(142)117-66(40-161)93(152)119-68(42-163)94(153)124-79(48(11)127)98(157)116-64(38-126)90(149)123-78(47(10)13-2)96(155)120-67(41-162)92(151)115-63(37-125)89(148)110-58(31-44(5)6)85(144)111-59(32-49-14-18-51(128)19-15-49)86(145)106-53(22-26-69(101)130)81(140)109-57(30-43(3)4)84(143)107-55(24-28-74(135)136)82(141)113-61(34-71(103)132)88(147)112-60(33-50-16-20-52(129)21-17-50)87(146)118-65(39-160)91(150)114-62(99(158)159)35-72(104)133/h18-26,31-36,40-47,69-70,77-88,98-118,126-130,199-203,241-242H,27-30,37-39,48-68,71-76,159-160H2,1-17H3,(H2,161,204)(H2,162,205)(H,165,171)(H,166,172)(H,168,215)(H,169,217)(H,170,216)(H,173,218)(H,174,206)(H,175,207)(H,176,208)(H,177,219)(H,178,228)(H,179,234)(H,180,237)(H,181,213)(H,182,226)(H,183,224)(H,184,227)(H,185,221)(H,186,223)(H,187,225)(H,188,220)(H,189,232)(H,190,235)(H,191,222)(H,192,236)(H,193,214)(H,194,230)(H,195,229)(H,196,231)(H,197,233)(H,209,210)(H,211,212)(H,239,240)(H4,163,164,167);14-21,43-48,53-68,76-79,125-129,160-163H,12-13,22-42,100H2,1-11H3,(H2,101,130)(H2,102,131)(H2,103,132)(H2,104,133)(H,105,139)(H,106,145)(H,107,143)(H,108,154)(H,109,140)(H,110,148)(H,111,144)(H,112,147)(H,113,141)(H,114,150)(H,115,151)(H,116,157)(H,117,142)(H,118,146)(H,119,152)(H,120,155)(H,121,134)(H,122,156)(H,123,149)(H,124,153)(H,135,136)(H,137,138)(H,158,159)/t86-,87+,88+,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,126-,127-,128-,129-,130-;46-,47-,48+,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,76-,77-,78-,79-/m00/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNRQPCUGRUFHED-DETKDSODSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(CS)C(=O)NC(CS)C(=O)NC(C(C)O)C(=O)NC(CO)C(=O)NC(C(C)CC)C(=O)NC(CS)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)N)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CS)C(=O)NC(CC(=O)N)C(=O)O)NC(=O)CN.CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CS)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)NC(C(C)O)C(=O)NC(CCCCN)C(=O)N5CCCC5C(=O)NC(C(C)O)C(=O)O)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC6=CN=CN6)NC(=O)C(CO)NC(=O)CNC(=O)C(CS)NC(=O)C(CC(C)C)NC(=O)C(CC7=CN=CN7)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CC8=CC=CC=C8)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CS)C(=O)N[C@@H](CS)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CO)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CS)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CS)C(=O)N[C@@H](CC(=O)N)C(=O)O)NC(=O)CN.C[C@H]([C@@H](C(=O)N[C@@H](CCCCN)C(=O)N1CCC[C@H]1C(=O)N[C@@H]([C@@H](C)O)C(=O)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)CNC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)O)NC(=O)CNC(=O)[C@H](CS)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC6=CN=CN6)NC(=O)[C@H](CO)NC(=O)CNC(=O)[C@H](CS)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC7=CN=CN7)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC8=CC=CC=C8)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C257H389N65O77S6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90157956 | |

| Record name | Insulin lispro | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90157956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

5814 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133107-64-9 | |

| Record name | Insulin lispro | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00046 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Insulin lispro | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90157956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Molecular Structure and Amino Acid Sequence of Insulin Lispro

For Researchers, Scientists, and Drug Development Professionals

Abstract

Insulin Lispro, a rapid-acting human insulin analog, has been a cornerstone in the management of diabetes mellitus for decades. Its unique pharmacokinetic and pharmacodynamic profile is a direct result of a strategic modification in its amino acid sequence compared to native human insulin. This technical guide provides a comprehensive overview of the molecular structure, amino acid sequence, and biophysical properties of Insulin Lispro. It includes detailed experimental protocols for the characterization of this important biopharmaceutical, quantitative data for comparative analysis, and visualizations of its structure and signaling pathways to facilitate a deeper understanding for researchers and drug development professionals.

Introduction

Insulin Lispro was the first commercially available rapid-acting insulin analog, designed to mimic the natural postprandial insulin spike more closely than regular human insulin. This was achieved through recombinant DNA technology by altering the amino acid sequence of the B-chain. This modification leads to a reduced tendency for self-association into hexamers, allowing for faster dissociation into monomers and subsequent rapid absorption from the subcutaneous tissue. This guide delves into the core molecular features of Insulin Lispro, providing the technical details necessary for advanced research and development.

Molecular Structure and Amino Acid Sequence

The defining feature of Insulin Lispro is the inversion of two amino acids at the C-terminus of the B-chain. In native human insulin, the sequence at positions B28 and B29 is Proline-Lysine. In Insulin Lispro, this is reversed to Lysine-Proline.[1] This seemingly minor change has profound effects on the molecule's self-association properties.

Amino Acid Sequence

The primary structure of Insulin Lispro consists of two polypeptide chains, the A-chain with 21 amino acids and the B-chain with 30 amino acids, linked by two disulfide bonds. An additional intrachain disulfide bond is present in the A-chain.

A-Chain Sequence: GIVEQCCTSICSLYQLENYCN

B-Chain Sequence: FVNQHLCGSHLVEALYLVCGERGFFYTKPT

The key modification is at positions B28 and B29, where the sequence is -Lys(B28)-Pro(B29)- instead of the native -Pro(B28)-Lys(B29)- sequence.

Three-Dimensional Structure

The three-dimensional structure of Insulin Lispro has been determined by X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy. The overall fold of the monomer is very similar to that of human insulin. However, the B28-B29 inversion disrupts the hydrophobic and electrostatic interactions that promote the formation of dimers and, subsequently, zinc-coordinated hexamers in the presence of phenolic excipients. This steric hindrance is the molecular basis for its rapid action. In pharmaceutical preparations, Insulin Lispro exists as a hexamer, but it rapidly dissociates into monomers upon subcutaneous injection.

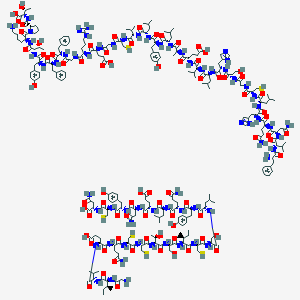

The following diagram illustrates the difference in the amino acid sequence between human insulin and Insulin Lispro at the C-terminus of the B-chain.

Quantitative Data

The biophysical and physiological properties of Insulin Lispro have been extensively characterized. The following tables summarize key quantitative data from various studies.

Table 1: Physicochemical Properties

| Property | Value |

| Molecular Formula | C257H383N65O77S6 |

| Molecular Weight | 5808 Da |

| Isoelectric Point (pI) | ~5.6 |

Table 2: Pharmacokinetic Parameters (Subcutaneous Administration)

| Parameter | Insulin Lispro | Regular Human Insulin |

| Onset of Action | 15-30 minutes | 30-60 minutes |

| Time to Peak Concentration (Tmax) | 30-90 minutes | 2-4 hours |

| Duration of Action | 3-5 hours | 5-8 hours |

| Bioavailability | 55-77% | Similar to Insulin Lispro |

Table 3: Pharmacodynamic Parameters (Euglycemic Clamp Studies)

| Parameter | Insulin Lispro | Regular Human Insulin |

| Time to Maximum Glucose Infusion Rate (T-GIRmax) | 99 ± 39 minutes | 179 ± 93 minutes |

| Maximum Glucose Infusion Rate (GIRmax) | Higher | Lower |

Experimental Protocols

This section provides detailed methodologies for the structural and functional characterization of Insulin Lispro.

X-ray Crystallography for Structure Determination

Objective: To determine the three-dimensional structure of Insulin Lispro at atomic resolution.

Methodology:

-

Crystallization:

-

Prepare a solution of highly purified Insulin Lispro at a concentration of 5-10 mg/mL in a buffer such as 20 mM Tris-HCl, pH 7.5.

-

Use the hanging drop vapor diffusion method. Mix 1-2 µL of the protein solution with an equal volume of a reservoir solution containing a precipitant.

-

A typical reservoir solution consists of 10-20% (w/v) polyethylene glycol (PEG) 3350, 0.1-0.2 M sodium chloride, and 0.1 M buffer (e.g., HEPES, pH 7.0-8.0).

-

Incubate the crystallization plates at a constant temperature, typically 4°C or 20°C.

-

Crystals usually appear within a few days to a week.

-

-

Data Collection:

-

Cryo-protect the crystals by briefly soaking them in a solution containing the reservoir components and 20-30% (v/v) glycerol or ethylene glycol.

-

Flash-cool the crystals in liquid nitrogen.

-

Collect X-ray diffraction data using a synchrotron radiation source.

-

Use a suitable detector (e.g., CCD or pixel array detector) to record the diffraction pattern as the crystal is rotated.

-

-

Structure Determination and Refinement:

-

Process the diffraction data using software such as HKL2000 or XDS to integrate the reflection intensities and determine the unit cell parameters and space group.

-

Solve the phase problem using molecular replacement with the coordinates of human insulin (from the Protein Data Bank, PDB) as a search model.

-

Build and refine the atomic model of Insulin Lispro using software like COOT and PHENIX or REFMAC5.

-

Validate the final structure using tools such as PROCHECK and MolProbity.

-

Receptor Binding Assay

Objective: To determine the binding affinity of Insulin Lispro to the insulin receptor.

Methodology:

-

Cell Culture:

-

Culture a cell line overexpressing the human insulin receptor (e.g., CHO-K1 or IM-9 cells) in appropriate media.

-

Grow cells to a suitable confluency and harvest.

-

-

Competitive Binding Assay:

-

Prepare a series of dilutions of unlabeled Insulin Lispro and a constant concentration of radiolabeled insulin (e.g., ¹²⁵I-insulin).

-

Incubate the cells with the mixture of labeled and unlabeled insulin in a binding buffer (e.g., HEPES-buffered saline with 1% BSA) at 4°C for a defined period (e.g., 16 hours) to reach equilibrium.

-

Wash the cells to remove unbound insulin.

-

Lyse the cells and measure the amount of bound radiolabeled insulin using a gamma counter.

-

-

Data Analysis:

-

Plot the percentage of bound radiolabeled insulin against the concentration of unlabeled Insulin Lispro.

-

Determine the IC50 value (the concentration of unlabeled ligand that inhibits 50% of the specific binding of the radiolabeled ligand).

-

Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.

-

Signaling Pathways

Upon binding to the insulin receptor, Insulin Lispro initiates the same intracellular signaling cascades as human insulin. The two major pathways are the PI3K/Akt pathway, which is primarily responsible for the metabolic effects of insulin, and the Ras/MAPK pathway, which is involved in cell growth and differentiation.

PI3K/Akt Signaling Pathway

Ras/MAPK Signaling Pathway

Conclusion

The rational design of Insulin Lispro, based on a fundamental understanding of insulin's structure-function relationship, has provided a valuable therapeutic tool for individuals with diabetes. Its altered amino acid sequence directly translates to a more physiological pharmacokinetic profile for prandial glucose control. This technical guide has provided a detailed overview of the molecular and functional characteristics of Insulin Lispro, offering a valuable resource for researchers and professionals in the field of diabetes and drug development. The provided experimental protocols and pathway diagrams serve as a foundation for further investigation and innovation in insulin analog design.

References

The Genesis of Rapid-Acting Insulin: A Technical History of Insulin Lispro

Introduction

Insulin lispro, marketed under the brand name Humalog, represents a landmark achievement in the therapeutic management of diabetes mellitus. Its development in the late 20th century by scientists at Eli Lilly and Company marked the dawn of insulin analog therapy, offering patients a treatment that more closely mimics the natural physiological response to meals. This technical guide provides an in-depth exploration of the discovery, development, and core scientific principles of insulin lispro, tailored for researchers, scientists, and drug development professionals.

The Pre-Lispro Landscape: A Therapeutic Gap

Prior to the advent of insulin analogs, treatment for post-meal hyperglycemia relied on subcutaneous injections of regular human insulin (RHI). While effective, RHI had a significant drawback: its propensity for self-association. In pharmaceutical formulations, zinc is used to stabilize insulin, promoting the formation of insulin hexamers. Following subcutaneous injection, these hexamers must first dissociate into dimers and then into biologically active monomers to be absorbed into the bloodstream. This dissociation process is slow, leading to a delayed onset of action (30-60 minutes) and a prolonged duration that did not align well with the rapid influx of glucose from a meal. This pharmacokinetic mismatch often resulted in initial postprandial hyperglycemia followed by a risk of late postprandial hypoglycemia.

This therapeutic gap spurred a call from organizations like the Juvenile Diabetes Foundation International in 1985 for the development of faster-acting insulins that could better replicate the body's natural prandial insulin spike.

The Molecular Innovation: Inverting the B-Chain

The breakthrough that led to insulin lispro came from the research team led by Dr. Richard DiMarchi at Eli Lilly and Company.[1] The team hypothesized that by modifying the amino acid sequence of the insulin B-chain, they could disrupt the intermolecular contacts responsible for dimerization and hexamerization without compromising the insulin's ability to bind to its receptor.

Through recombinant DNA technology, they engineered a novel insulin analog by inverting the natural sequence of proline at position B28 and lysine at position B29.[2] This new molecule, named insulin lispro (from Lys ine(B28), Pro line(B29)), had a significantly reduced tendency for self-association.[3] This seemingly minor structural change had a profound impact: in solution, insulin lispro exists predominantly as monomers, allowing for rapid absorption from the subcutaneous tissue.[4] This modification did not, however, alter the molecule's binding affinity to the insulin receptor, ensuring its biological activity remained equivalent to that of human insulin on a molar basis.[5]

Manufacturing and Purification

Insulin lispro is produced using recombinant DNA technology, a process that allows for the large-scale synthesis of this engineered protein.

Recombinant Production in Escherichia coli

The manufacturing process begins with the insertion of the gene encoding the insulin lispro precursor into a non-pathogenic laboratory strain of Escherichia coli bacteria. These genetically modified bacteria are then cultured in large-scale fermentation tanks. The insulin lispro precursor is expressed as insoluble inclusion bodies within the bacterial cells. This method offers several advantages, including high yield and protection of the protein from proteolytic degradation.

Downstream Purification Protocol

Following fermentation, a multi-step purification process is employed to isolate and refine the insulin lispro.

Experimental Protocol: Purification of Recombinant Insulin Lispro

-

Cell Lysis and Inclusion Body Recovery: The E. coli cells are harvested and lysed to release the intracellular contents. The dense inclusion bodies are then separated from other cellular debris by centrifugation.

-

Inclusion Body Washing: The recovered inclusion bodies are washed with agents such as urea and Triton X-100 to remove contaminants like host cell proteins and nucleic acids that are ionically or hydrophobically associated with the inclusion bodies.

-

Solubilization and Refolding: The purified inclusion bodies are solubilized using strong denaturing agents (e.g., 8 M urea). The protein is then subjected to a refolding process, often involving dilution into a refolding buffer, which allows the proinsulin lispro to assume its correct three-dimensional structure with the proper formation of disulfide bonds.

-

Enzymatic Cleavage: The refolded proinsulin lispro precursor is converted into the active two-chain insulin lispro molecule through enzymatic digestion. This is typically a two-step process:

-

Trypsin Digestion: Trypsin is used to cleave the C-peptide connecting the A and B chains.

-

Carboxypeptidase B Digestion: Carboxypeptidase B is then used to trim any remaining basic amino acid residues from the C-terminus of the newly formed B-chain.

-

-

Chromatographic Purification: A series of chromatographic steps are used to purify the insulin lispro to a high degree, removing the cleavage enzymes, any remaining proinsulin, and other process-related impurities. This typically involves:

-

Ion-Exchange Chromatography (IEC): This separates proteins based on their net charge. Cation exchange resins are commonly used for proinsulin and insulin purification.

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This technique separates molecules based on their hydrophobicity and is a powerful tool for achieving the final high-purity product.

-

-

Crystallization: The purified insulin lispro is crystallized in the presence of zinc and a phenolic preservative (like m-cresol) to form the stable hexameric structure used in the final pharmaceutical formulation. These weakly associated hexamers readily dissociate back to monomers upon injection.

Mechanism of Action and Signaling Pathway

Insulin lispro lowers blood glucose by the same mechanism as endogenous human insulin. It binds to the insulin receptor, a transmembrane tyrosine kinase receptor found on target cells like those in skeletal muscle, adipose tissue, and the liver.

This binding event triggers a cascade of intracellular signaling events:

-

Receptor Autophosphorylation: Binding of insulin lispro to the alpha subunit of the insulin receptor induces a conformational change, leading to the autophosphorylation of tyrosine residues on the beta subunit.

-

IRS Protein Recruitment and Phosphorylation: The activated receptor then recruits and phosphorylates various insulin receptor substrate (IRS) proteins.

-

Activation of Downstream Pathways: Phosphorylated IRS proteins serve as docking sites for other signaling molecules, leading to the activation of two primary downstream pathways:

-

PI3K-Akt/PKB Pathway: This is the main pathway responsible for the metabolic actions of insulin. It culminates in the translocation of GLUT4 glucose transporters to the cell membrane in muscle and fat cells, facilitating the uptake of glucose from the bloodstream. This pathway also promotes glycogen synthesis in the liver and muscles and inhibits hepatic glucose production.

-

Ras-MAPK Pathway: This pathway is primarily involved in regulating gene expression and cell growth and differentiation.

-

Pharmacokinetic and Pharmacodynamic Profile

The clinical utility of insulin lispro is defined by its rapid absorption and action profile. The gold-standard method for evaluating the pharmacodynamic properties of insulin is the hyperinsulinemic-euglycemic clamp technique.

Experimental Protocol: The Euglycemic Clamp Technique

The euglycemic clamp is a method used to quantify insulin sensitivity and measure the glucose-lowering effect of an insulin preparation.

-

Subject Preparation: The study is conducted in fasted subjects. For patients with diabetes, an overnight intravenous insulin infusion may be used to achieve stable, near-normal blood glucose levels before the clamp procedure begins. Two intravenous catheters are placed in opposite arms: one for the infusion of insulin and glucose, and the other for blood sampling. The sampling arm is often warmed to "arterialize" the venous blood.

-

Insulin Infusion: A primed-continuous infusion of insulin is administered to acutely raise and maintain the plasma insulin concentration at a specific hyperinsulinemic level (e.g., 100 µU/mL).

-

Glucose Clamping: Simultaneously, blood glucose is monitored frequently (e.g., every 5-10 minutes). A variable infusion of a glucose solution (typically 20% dextrose) is adjusted to "clamp" the blood glucose concentration at a constant, euglycemic level (e.g., 100 mg/dL).

-

Data Acquisition: The glucose infusion rate (GIR) required to maintain euglycemia is recorded over time. As the subcutaneously administered insulin lispro is absorbed and begins to act, the GIR must be increased to counteract the glucose-lowering effect. The GIR is therefore a direct measure of the insulin's metabolic activity.

-

Pharmacokinetic Sampling: Blood samples are taken at regular intervals to measure the concentration of the insulin analog in the serum, allowing for the determination of pharmacokinetic parameters.

Comparative Data: Insulin Lispro vs. Regular Human Insulin

Early clinical trials in healthy volunteers and patients with diabetes definitively established the accelerated pharmacokinetic (PK) and pharmacodynamic (PD) profile of insulin lispro compared to RHI.

| Parameter | Insulin Lispro | Regular Human Insulin (RHI) | Significance | Reference(s) |

| Pharmacokinetics (PK) | ||||

| Time to Peak Concentration (Tmax) | 30 - 90 minutes | 50 - 120 minutes | Faster | |

| Peak Concentration (Cmax) | Higher | Lower | ||

| Half-life (t½) after SC injection | ~1 hour | ~1.5 hours | Shorter | |

| Pharmacodynamics (PD) | ||||

| Onset of Action | ~15 minutes | 30 - 60 minutes | Faster | |

| Time to Peak Glucose Infusion Rate | ~1 hour | 2 - 3 hours | Faster | |

| Duration of Action | 2 - 5 hours | 5 - 8 hours | Shorter | |

| Postprandial Glucose Excursion (1-hr) | Significantly Reduced | Higher | p < 0.05 | |

| Postprandial Glucose Excursion (2-hr) | Significantly Reduced | Higher | p < 0.02 |

| Study Outcome (vs. RHI) | Odds Ratio (OR) | 95% Confidence Interval (CI) | Significance | Reference(s) |

| Type 1 Diabetes | ||||

| Achieving ≥1 Therapeutic Success | 1.35 | 1.32 - 1.83 | Significant | |

| Postprandial BG ≤8 mmol/L | 1.52 | 1.27 - 1.83 | p < 0.00001 | |

| Type 2 Diabetes | ||||

| Achieving ≥1 Therapeutic Success | 1.45 | 1.20 - 1.75 | Significant |

Development and Approval Timeline

The development of insulin lispro followed a structured path from initial concept to clinical application.

Key milestones in the history of insulin lispro include:

-

1994: The pivotal clinical pharmacology study by Howey et al. is published, detailing the rapid absorption and action of insulin lispro (then referred to as [Lys(B28), Pro(B29)]-human insulin) in healthy volunteers.

-

April 1996: Granted marketing authorization in the European Union.

-

June 1996: Approved for use in the United States by the FDA, becoming the first commercially available insulin analog.

Conclusion

The discovery and development of insulin lispro was a triumph of rational drug design, enabled by advancements in recombinant DNA technology. By identifying and altering a key structural feature responsible for the delayed action of regular human insulin, scientists created a therapeutic agent that offered a more physiological approach to mealtime glucose control. The success of insulin lispro not only improved the quality of life for millions of people with diabetes by providing greater convenience and reducing the risk of hypoglycemia but also paved the way for the development of a wide array of subsequent insulin analogs, each designed to further refine and optimize insulin replacement therapy.

References

- 1. Clinical outcomes with insulin lispro compared with human regular insulin: a meta-analysis - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. [Lys(B28), Pro(B29)]-human insulin. A rapidly absorbed analogue of human insulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ema.europa.eu [ema.europa.eu]

- 5. d-nb.info [d-nb.info]

An In-Depth Technical Guide to Insulin Lispro: Receptor Binding Affinity and Kinetics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the receptor binding affinity and kinetics of insulin lispro, a rapid-acting insulin analog. The information presented herein is intended to support research, development, and a deeper understanding of the molecular interactions of this critical therapeutic agent.

Introduction

Insulin lispro is a genetically engineered human insulin analog designed for faster subcutaneous absorption and a more rapid onset of action compared to regular human insulin.[1] This is achieved by reversing the amino acid sequence at positions B28 and B29 of the insulin B-chain, from the native proline-lysine to lysine-proline. This modification reduces the tendency for self-association into dimers and hexamers, allowing for a quicker dissociation into monomers, the biologically active form that binds to the insulin receptor.[2] Understanding the binding affinity and kinetics of insulin lispro with its primary target, the insulin receptor (IR), and its potential off-target interactions, such as with the insulin-like growth factor 1 receptor (IGF-1R), is crucial for elucidating its mechanism of action and safety profile.

Insulin Lispro Receptor Binding Affinity

The binding affinity of insulin lispro to the insulin receptor is a key determinant of its biological activity. This is typically quantified by the equilibrium dissociation constant (Kd) and the half-maximal inhibitory concentration (IC50). Lower Kd and IC50 values indicate higher binding affinity.

Binding to the Insulin Receptor (IR)

Insulin lispro binds to the insulin receptor, a heterotetrameric protein composed of two extracellular α-subunits and two transmembrane β-subunits.[2] Studies have shown that insulin lispro exhibits a binding affinity for the insulin receptor that is comparable to that of human insulin. The interaction is complex and can be described by a two-site binding model, indicating the presence of both high-affinity and low-affinity binding sites on the receptor.[1][3]

Table 1: Insulin Lispro Binding Affinity to the Insulin Receptor

| Ligand | Receptor/Cell Type | Assay Method | Affinity Metric | Value | Reference |

| Insulin Lispro | Insulin Receptor Ectodomain, Isoform A (eIR-A) | Surface Plasmon Resonance (SPR) | Kd1 (High-affinity) | 73.2 ± 1.8 nM | |

| Insulin Lispro | Insulin Receptor Ectodomain, Isoform A (eIR-A) | Surface Plasmon Resonance (SPR) | Kd2 (Low-affinity) | 148.9 ± 6.1 nM | |

| Human Insulin | Insulin Receptor Ectodomain, Isoform A (eIR-A) | Surface Plasmon Resonance (SPR) | Kd1 (High-affinity) | 38.1 ± 0.9 nM | |

| Human Insulin | Insulin Receptor Ectodomain, Isoform A (eIR-A) | Surface Plasmon Resonance (SPR) | Kd2 (Low-affinity) | 166.3 ± 7.3 nM | |

| Insulin Lispro | Circulating Monocytes (from IDDM patients) | Competitive Radioligand Binding Assay | IC50 | 0.1 ± 0.03 nmol/L | |

| Regular Insulin | Circulating Monocytes (from IDDM patients) | Competitive Radioligand Binding Assay | IC50 | 0.6 ± 0.2 nmol/L |

Binding to Insulin Receptor Isoforms (IR-A and IR-B)

The insulin receptor exists in two isoforms, IR-A and IR-B, which arise from alternative splicing of the 11th exon of the IR gene. These isoforms exhibit differential ligand binding properties and are expressed in a tissue-specific manner. While both isoforms bind insulin, IR-A also binds IGF-II with high affinity. Studies have investigated the binding of insulin lispro to both IR-A and IR-B, revealing comparable binding to both isoforms.

Table 2: Insulin Lispro Binding Affinity to Insulin Receptor Isoforms

| Ligand | Receptor Isoform | Assay Method | Affinity Metric | Relative Affinity vs. Human Insulin | Reference |

| Insulin Lispro | IR-A | Not Specified | Not Specified | Similar | |

| Insulin Lispro | IR-B | Not Specified | Not Specified | Similar |

Binding to the Insulin-Like Growth Factor 1 Receptor (IGF-1R)

The structural similarity between the insulin receptor and the IGF-1 receptor raises the possibility of cross-reactivity of insulin analogs. The mitogenic potential of insulin analogs is often correlated with their binding affinity for the IGF-1R. Studies have shown that insulin lispro has a slightly higher affinity for the IGF-1 receptor compared to human insulin.

Table 3: Insulin Lispro Binding Affinity to the IGF-1 Receptor

| Ligand | Receptor | Assay Method | Affinity Metric | Relative Affinity vs. Human Insulin | Reference |

| Insulin Lispro | IGF-1R | Not Specified | Not Specified | 1.5-fold higher | |

| Insulin Lispro | IGF-1R | Not Specified | Not Specified | Slightly elevated |

Insulin Lispro Receptor Binding Kinetics

The kinetics of the interaction between insulin lispro and the insulin receptor, specifically the association (on-rate, k_on) and dissociation (off-rate, k_off) rate constants, govern the duration of the signaling cascade. While detailed studies often report the equilibrium dissociation constant (Kd = k_off/k_on), explicit values for k_on and k_off for insulin lispro are not consistently reported in the literature. However, the rapid onset of action of insulin lispro is attributed to its fast dissociation from hexameric form to monomeric form, allowing for quicker binding to the receptor. The interaction with the receptor itself is characterized by a complex kinetic profile, consistent with the two-site binding model.

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible assessment of receptor binding affinity and kinetics. Below are representative protocols for two common techniques used in the study of insulin lispro.

Surface Plasmon Resonance (SPR) for Kinetic Analysis

SPR is a label-free technique that allows for the real-time monitoring of biomolecular interactions.

Objective: To determine the kinetic parameters (k_on, k_off, and Kd) of insulin lispro binding to the insulin receptor.

Materials:

-

SPR instrument (e.g., Biacore™, ProteOn™)

-

Sensor chips (e.g., CM5, CM3)

-

Recombinant human insulin receptor (ectodomain or full-length)

-

Insulin lispro

-

Human insulin (for comparison)

-

Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)

-

Running buffer (e.g., HBS-EP+)

-

Amine coupling kit (EDC, NHS, ethanolamine)

-

Regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5)

Procedure:

-

Sensor Chip Preparation: Pre-condition the sensor chip with a series of injections of regeneration solution and running buffer.

-

Ligand Immobilization:

-

Activate the carboxyl groups on the sensor surface by injecting a 1:1 mixture of EDC and NHS.

-

Inject the insulin receptor solution (e.g., 10-50 µg/mL in immobilization buffer) over the activated surface to achieve the desired immobilization level (typically 1000-2000 Resonance Units, RU).

-

Deactivate any remaining active esters by injecting ethanolamine.

-

A reference flow cell should be prepared similarly but without the injection of the receptor to serve as a control for non-specific binding.

-

-

Analyte Interaction Analysis:

-

Prepare a series of dilutions of insulin lispro and human insulin in running buffer (e.g., ranging from 1 nM to 1 µM).

-

Inject the analyte solutions over the receptor-immobilized and reference flow cells at a constant flow rate (e.g., 30 µL/min).

-

Monitor the association phase for a defined period (e.g., 180-300 seconds).

-

Switch to running buffer to monitor the dissociation phase (e.g., 300-600 seconds).

-

-

Regeneration: After each analyte injection cycle, inject the regeneration solution to remove the bound analyte and prepare the surface for the next injection.

-

Data Analysis:

-

Subtract the reference flow cell data from the active flow cell data to obtain specific binding sensorgrams.

-

Perform global fitting of the sensorgrams to a suitable binding model (e.g., a two-state model or a 1:1 binding model with mass transport limitations) using the instrument's analysis software to determine k_on, k_off, and Kd.

-

Competitive Radioligand Binding Assay

This assay measures the ability of unlabeled insulin lispro to compete with a radiolabeled insulin for binding to the insulin receptor.

Objective: To determine the IC50 and relative binding affinity of insulin lispro.

Materials:

-

Cells or cell membranes expressing the insulin receptor (e.g., IM-9 cells, CHO-IR cells)

-

[¹²⁵I]-labeled human insulin

-

Unlabeled insulin lispro

-

Unlabeled human insulin (for standard curve)

-

Binding buffer (e.g., HEPES-based buffer with BSA)

-

Wash buffer (e.g., ice-cold PBS)

-

Gamma counter

-

Microcentrifuge tubes or 96-well plates

Procedure:

-

Cell/Membrane Preparation: Prepare a suspension of cells or membranes at a predetermined concentration in binding buffer.

-

Assay Setup:

-

In microcentrifuge tubes or a 96-well plate, add a fixed amount of cell/membrane suspension.

-

Add a fixed concentration of [¹²⁵I]-labeled human insulin to each tube/well.

-

Add increasing concentrations of unlabeled insulin lispro or human insulin (for the standard curve).

-

Include tubes/wells for total binding (no unlabeled ligand) and non-specific binding (excess unlabeled human insulin).

-

-

Incubation: Incubate the mixture at a specific temperature (e.g., 4°C or 15°C) for a sufficient time to reach equilibrium (e.g., 16-24 hours).

-

Separation of Bound and Free Ligand:

-

Centrifuge the tubes/plates to pellet the cells/membranes.

-

Carefully aspirate the supernatant containing the unbound radioligand.

-

-

Washing: Wash the pellets with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Quantification: Measure the radioactivity in the pellets using a gamma counter.

-

Data Analysis:

-

Calculate the percentage of specific binding for each concentration of the competitor.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand.

-

Mandatory Visualizations

Insulin Receptor Signaling Pathway

The binding of insulin lispro to the insulin receptor initiates a complex intracellular signaling cascade that mediates the metabolic and mitogenic effects of insulin.

Caption: Insulin receptor signaling cascade initiated by insulin lispro binding.

Experimental Workflow for SPR Analysis

The following diagram illustrates the typical workflow for determining binding kinetics using Surface Plasmon Resonance.

Caption: Workflow for SPR-based analysis of insulin lispro binding kinetics.

Insulin Lispro Structure-Function Relationship

The unique binding kinetics of insulin lispro are a direct result of its modified amino acid sequence. This diagram illustrates the logical relationship between the structural change and its functional consequences.

Caption: Relationship between insulin lispro's structure and its rapid action.

References

Downstream Signaling Pathways Activated by Insulin Lispro: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Insulin lispro, a rapid-acting human insulin analog, is a cornerstone in the management of hyperglycemia in individuals with diabetes mellitus. Its modified structure, with the inversion of the amino acids proline at position B28 and lysine at position B29, results in a reduced tendency for self-association, leading to faster absorption and a quicker onset of action compared to regular human insulin. While the primary therapeutic effect of Insulin Lispro is the regulation of glucose metabolism, its action is mediated through a complex network of intracellular signaling pathways. This technical guide provides an in-depth exploration of the core downstream signaling cascades activated by Insulin Lispro upon its binding to the insulin receptor. The focus is on the molecular mechanisms, quantitative aspects of pathway activation, and detailed experimental protocols for their investigation.

Insulin Lispro and Insulin Receptor Interaction

The initiation of intracellular signaling by Insulin Lispro begins with its binding to the insulin receptor (IR), a heterotetrameric protein composed of two extracellular α-subunits and two transmembrane β-subunits. This binding event triggers a conformational change in the receptor, leading to the autophosphorylation of multiple tyrosine residues on the intracellular domains of the β-subunits. This autophosphorylation activates the intrinsic tyrosine kinase activity of the receptor, a critical step for the recruitment and phosphorylation of downstream effector proteins.

Receptor Binding Kinetics

The binding affinity of Insulin Lispro to the insulin receptor is a key determinant of its biological activity. Surface Plasmon Resonance (SPR) is a powerful technique to study these interactions in real-time.

| Ligand | Receptor Isoform | High-Affinity Dissociation Constant (KD1) | Low-Affinity Dissociation Constant (KD2) | Reference |

| Insulin Lispro | eIR-A | 73.2 ± 1.8 nM | 148.9 ± 6.1 nM | [1] |

| Recombinant Human Insulin | eIR-A | 38.1 ± 0.9 nM | 166.3 ± 7.3 nM | [1] |

Core Downstream Signaling Pathways

Upon activation, the insulin receptor phosphorylates a variety of intracellular substrate proteins, most notably the Insulin Receptor Substrate (IRS) proteins (IRS-1, IRS-2, etc.) and Shc. The phosphorylation of these scaffolding proteins on specific tyrosine residues creates docking sites for other signaling molecules containing Src homology 2 (SH2) domains, thereby propagating the signal downstream through two major pathways: the Phosphoinositide 3-Kinase (PI3K)/Akt pathway and the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway.

The PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is central to the metabolic actions of insulin, including glucose transport, glycogen synthesis, and protein synthesis.

Pathway Activation:

-

IRS Phosphorylation: The activated insulin receptor phosphorylates IRS proteins on multiple tyrosine residues.

-

PI3K Activation: The p85 regulatory subunit of PI3K binds to the phosphotyrosine residues on IRS via its SH2 domains. This interaction relieves the inhibitory constraint on the p110 catalytic subunit of PI3K.

-

PIP3 Generation: Activated PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) at the 3' position of the inositol ring to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).

-

Akt Recruitment and Activation: PIP3 acts as a second messenger, recruiting proteins with pleckstrin homology (PH) domains to the plasma membrane, including Akt (also known as Protein Kinase B) and Phosphoinositide-Dependent Kinase 1 (PDK1).

-

Akt Phosphorylation: At the membrane, Akt is phosphorylated on Threonine 308 (T308) by PDK1 and on Serine 473 (S473) by the mammalian target of rapamycin complex 2 (mTORC2), leading to its full activation.

Downstream Effects of Akt Activation:

-

GLUT4 Translocation: Activated Akt phosphorylates AS160 (Akt substrate of 160 kDa), a Rab GTPase-activating protein. This phosphorylation inhibits the GAP activity of AS160, leading to the activation of Rab proteins that are crucial for the translocation of GLUT4-containing vesicles to the plasma membrane in muscle and adipose tissue, thereby facilitating glucose uptake.

-

Glycogen Synthesis: Akt phosphorylates and inactivates Glycogen Synthase Kinase 3 (GSK-3), which in its active state phosphorylates and inhibits glycogen synthase. The inactivation of GSK-3 allows for the dephosphorylation and activation of glycogen synthase, promoting the conversion of glucose into glycogen in the liver and muscle.

-

Protein Synthesis: Akt activates the mTORC1 pathway, which in turn phosphorylates p70S6 kinase (p70S6K) and 4E-binding protein 1 (4E-BP1), leading to the initiation of protein synthesis.

-

Inhibition of Gluconeogenesis: Akt phosphorylates and promotes the nuclear exclusion of the transcription factor FOXO1, thereby inhibiting the expression of genes involved in gluconeogenesis in the liver.

Caption: The PI3K/Akt signaling pathway activated by Insulin Lispro.

The MAPK/ERK Signaling Pathway

The MAPK/ERK pathway is primarily associated with the mitogenic and growth-promoting effects of insulin, although there is crosstalk with metabolic signaling.

Pathway Activation:

-

IRS/Shc Phosphorylation: The activated insulin receptor phosphorylates IRS proteins and/or Shc.

-

Grb2-Sos Complex Recruitment: The adapter protein Growth factor receptor-bound protein 2 (Grb2) binds to phosphotyrosine residues on IRS or Shc via its SH2 domain. Grb2 is constitutively associated with Son of sevenless (Sos), a guanine nucleotide exchange factor (GEF) for Ras.

-

Ras Activation: The recruitment of the Grb2-Sos complex to the plasma membrane brings Sos into proximity with the small G-protein Ras. Sos facilitates the exchange of GDP for GTP on Ras, leading to its activation.

-

Raf-MEK-ERK Cascade: Activated Ras recruits and activates the serine/threonine kinase Raf (MAPKKK). Raf then phosphorylates and activates MEK (MAPKK), which in turn phosphorylates and activates ERK1/2 (MAPK).

-

Gene Transcription: Activated ERK1/2 translocates to the nucleus, where it phosphorylates and activates various transcription factors, leading to changes in gene expression that regulate cell growth, proliferation, and differentiation.

Caption: The MAPK/ERK signaling pathway activated by Insulin Lispro.

Quantitative Data on Downstream Signaling

While the qualitative aspects of insulin signaling are well-established, quantitative data directly comparing the downstream effects of Insulin Lispro and regular human insulin are less abundant in publicly available literature. However, clinical studies have shown that Insulin Lispro leads to a more rapid and pronounced postprandial glucose-lowering effect, suggesting a faster and potentially more potent initial activation of these signaling pathways.

| Parameter | Insulin Lispro | Regular Human Insulin | Key Findings | Reference |

| Postprandial Glucose Control | Superior | Standard | Insulin lispro results in significantly lower postprandial blood glucose levels. | [2] |

| Akt Phosphorylation (in response to insulin) | Dose-dependent increase | Dose-dependent increase | Insulin at 100 nM stimulates a significant increase in Akt phosphorylation. | [3] |

| GLUT4 Translocation (in response to insulin) | Induces translocation | Induces translocation | 100 nM insulin can induce a five-fold increase in cell surface GLUT4 in 3T3-L1 adipocytes. | [1] |

Experimental Protocols

Western Blotting for Akt Phosphorylation

This protocol describes the detection of phosphorylated Akt (p-Akt) in cell lysates following insulin stimulation.

Materials:

-

Cell culture medium, fetal bovine serum (FBS), and antibiotics

-

Phosphate-buffered saline (PBS)

-

Insulin Lispro and/or regular human insulin

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA or Bradford)

-

Laemmli sample buffer

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer buffer and blotting apparatus

-

Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)

-

Primary antibodies: rabbit anti-p-Akt (Ser473) and rabbit anti-total Akt

-

HRP-conjugated anti-rabbit IgG secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Culture and Treatment:

-

Plate cells (e.g., 3T3-L1 adipocytes, L6 myotubes) and grow to desired confluency.

-

Serum-starve the cells for 4-6 hours to reduce basal signaling.

-

Treat cells with desired concentrations of Insulin Lispro or regular insulin for a specified time course (e.g., 0, 5, 15, 30, 60 minutes). A common stimulating concentration is 100 nM.

-

-

Protein Extraction:

-

Wash cells twice with ice-cold PBS.

-

Lyse cells on ice with lysis buffer.

-

Scrape cells and transfer the lysate to a microcentrifuge tube.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant (whole-cell lysate).

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a protein assay kit.

-

-

Western Blotting:

-

Normalize protein concentrations and prepare samples by adding Laemmli sample buffer and boiling for 5 minutes.

-

Load equal amounts of protein per lane on an SDS-PAGE gel and perform electrophoresis.

-

Transfer proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibody against p-Akt (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibody (e.g., 1:2000 dilution in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Strip the membrane and re-probe with an antibody for total Akt for normalization.

-

Caption: Workflow for Western Blot analysis of Akt phosphorylation.

Glucose Uptake Assay using 2-NBDG

This protocol describes a cell-based assay to measure glucose uptake using the fluorescent glucose analog 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose (2-NBDG).

Materials:

-

Cells cultured in a multi-well plate (e.g., 96-well)

-

Glucose-free cell culture medium

-

2-NBDG stock solution

-

Insulin Lispro and/or regular human insulin

-

Phloretin (an inhibitor of glucose transport, as a control)

-

FACS buffer (PBS with 1% BSA)

-

Flow cytometer or fluorescence microscope

Procedure:

-

Cell Preparation:

-

Seed cells in a multi-well plate and grow to the desired density.

-

-

Pre-incubation:

-

Remove the culture medium and wash the cells with PBS.

-

Incubate the cells in glucose-free medium for 1-2 hours to deplete intracellular glucose.

-

-

Insulin Stimulation:

-

Treat the cells with desired concentrations of Insulin Lispro or regular insulin in glucose-free medium for 30 minutes. Include a negative control (no insulin) and a positive control with a known insulin-mimetic.

-

-

2-NBDG Incubation:

-

Add 2-NBDG to each well to a final concentration of 100-200 µM.

-

Incubate for 30-60 minutes at 37°C.

-

-

Termination and Washing:

-

Stop the uptake by removing the 2-NBDG containing medium and washing the cells twice with ice-cold PBS.

-

-

Measurement:

-

Flow Cytometry: Trypsinize and resuspend the cells in FACS buffer. Analyze the fluorescence intensity in the FITC channel.

-

Fluorescence Microscopy: Add fresh PBS to the wells and visualize the cells under a fluorescence microscope with a blue excitation filter.

-

-

Data Analysis:

-

Quantify the mean fluorescence intensity (MFI) for each condition. The increase in MFI corresponds to the amount of glucose uptake.

-

Caption: Workflow for 2-NBDG glucose uptake assay.

Conclusion

Insulin Lispro exerts its potent glucose-lowering effects by activating the same fundamental downstream signaling pathways as endogenous human insulin, namely the PI3K/Akt and MAPK/ERK pathways. Its rapid-acting profile is primarily due to its unique pharmacokinetic properties that lead to a faster interaction with the insulin receptor. A thorough understanding of these signaling cascades and the quantitative assessment of their activation are crucial for the development of novel therapeutics for diabetes and for optimizing the clinical use of insulin analogs. The experimental protocols provided in this guide offer a framework for researchers to investigate the nuanced molecular mechanisms of Insulin Lispro and other insulin-based therapies. Further research employing quantitative phosphoproteomics and high-resolution imaging techniques will continue to unravel the intricate details of insulin signaling and its regulation.

References

A Deep Dive into the Structural Nuances of Insulin Lispro Versus Human Insulin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the structural distinctions between the rapid-acting insulin analog, Insulin Lispro, and native human insulin. The content herein delves into the core molecular modifications, their impact on the physicochemical properties of the molecule, and the resultant alterations in pharmacokinetic and pharmacodynamic profiles. Detailed methodologies for key analytical techniques are provided, alongside visual representations of structural differences and signaling pathways to facilitate a thorough understanding.

Core Structural Modifications: An Inversion with Profound Consequences

The primary structural difference between Insulin Lispro and human insulin lies in the inversion of two amino acids at the C-terminal end of the B-chain. In human insulin, the sequence is Proline at position B28 followed by Lysine at position B29. Insulin Lispro features a reversal of this sequence to Lysine at B28 and Proline at B29.[1][2][3][4] This seemingly minor alteration has significant implications for the molecule's self-association properties.

Human insulin, particularly in the presence of zinc ions in pharmaceutical preparations, has a strong tendency to self-associate into dimers and subsequently into hexamers.[1] This hexameric state is stable but too large to be readily absorbed into the bloodstream from the subcutaneous tissue. Before absorption can occur, the hexamers must first dissociate into dimers and then into monomers. This dissociation process is the rate-limiting step in the absorption of regular human insulin.

The inversion of the Proline-Lysine sequence in Insulin Lispro disrupts the hydrophobic and electrostatic interactions that are critical for the formation and stabilization of the hexameric structure. Specifically, the altered positioning of the charged lysine residue weakens the contacts between insulin monomers, leading to a significantly reduced tendency for self-association. As a result, Insulin Lispro exists predominantly in its monomeric and dimeric forms in solution, allowing for much faster dissociation and subsequent absorption after subcutaneous injection.

Amino Acid Sequence Comparison

The following table details the amino acid sequences of the A and B chains of both human insulin and Insulin Lispro, highlighting the key difference.

| Chain | Position | Human Insulin | Insulin Lispro |

| B-Chain | B28 | Proline (Pro) | Lysine (Lys) |

| B-Chain | B29 | Lysine (Lys) | Proline (Pro) |

Table 1: A comparison of the amino acid sequences of Human Insulin and Insulin Lispro at positions B28 and B29.

Physicochemical and Pharmacological Data at a Glance

The structural modification of Insulin Lispro directly translates to distinct physicochemical and pharmacological properties when compared to human insulin. These differences are summarized in the tables below.

Receptor Binding Affinity

Despite the structural change, Insulin Lispro retains a binding affinity for the human insulin receptor that is comparable to that of native human insulin. Some studies suggest a slightly elevated affinity for the IGF-I receptor for Insulin Lispro compared to human insulin, though the clinical significance of this is not fully established.

| Ligand | Insulin Receptor (IR) Affinity (IC50, nmol/L) | IGF-I Receptor (IGF-IR) Affinity |

| Human Insulin | ~0.6 ± 0.2 | Baseline |

| Insulin Lispro | ~0.1 ± 0.03 | Slightly elevated vs. Human Insulin |

Table 2: A summary of the receptor binding affinities of Human Insulin and Insulin Lispro. Note that IC50 values can vary between studies based on the specific assay conditions.

Pharmacokinetic Profile

The most significant consequence of the structural modification is the rapid-acting pharmacokinetic profile of Insulin Lispro.

| Parameter | Human Insulin (Regular) | Insulin Lispro |

| Onset of Action | 30-60 minutes | 15-30 minutes |

| Time to Peak Concentration (Tmax) | 2-4 hours | 30-90 minutes |

| Duration of Action | 5-8 hours | 3-5 hours |

Table 3: A comparative overview of the pharmacokinetic parameters of Human Insulin and Insulin Lispro following subcutaneous administration.

Pharmacodynamic Profile

The altered pharmacokinetics of Insulin Lispro result in a more rapid and shorter-lasting glucose-lowering effect.

| Parameter | Human Insulin (Regular) | Insulin Lispro |

| Time to Peak Glucose Lowering Effect | ~4 hours | ~1-2 hours |

| Duration of Glucose Lowering Effect | Up to 8 hours | Up to 5 hours |

| Postprandial Glucose Control | Slower onset may lead to initial hyperglycemia followed by a risk of late hypoglycemia. | Rapid onset provides better control of post-meal glucose excursions with a lower risk of late hypoglycemia. |

Table 4: A comparison of the pharmacodynamic profiles of Human Insulin and Insulin Lispro.

Experimental Protocols for Structural and Functional Characterization

The elucidation of the structural and functional differences between Insulin Lispro and human insulin has been made possible through a variety of sophisticated analytical techniques. Below are detailed overviews of the methodologies employed.

X-ray Crystallography: Visualizing the Three-Dimensional Structure

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline molecule.

Methodology Overview:

-

Crystallization:

-

Highly purified Insulin Lispro is dissolved in a suitable buffer solution.

-

Crystallization is induced by techniques such as vapor diffusion (hanging or sitting drop methods). Specific conditions, including pH, temperature, and the presence of precipitants (e.g., polyethylene glycol, salts) and zinc, are optimized to promote the growth of well-ordered crystals.

-

-

Data Collection:

-

A single, high-quality crystal is mounted and exposed to a focused beam of X-rays, typically from a synchrotron source to ensure high intensity and resolution.

-

As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern of spots.

-

This diffraction pattern is recorded on a detector.

-

-

Structure Determination and Refinement:

-

The intensities and positions of the diffracted spots are used to calculate an electron density map of the repeating unit in the crystal.

-

An atomic model of Insulin Lispro is built into the electron density map.

-

The model is refined using computational methods to achieve the best fit with the experimental data, resulting in a high-resolution three-dimensional structure. This structure can then be compared to the known crystal structure of human insulin to visualize the conformational changes resulting from the amino acid inversion.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing Structure in Solution

NMR spectroscopy provides detailed information about the structure and dynamics of molecules in solution, which is particularly useful for understanding the self-association behavior of insulin.

Methodology Overview:

-

Sample Preparation:

-

A concentrated solution of Insulin Lispro or human insulin is prepared in a suitable buffer, often containing D₂O.

-

The pH and temperature are carefully controlled to mimic physiological conditions or to favor specific oligomeric states.

-

-

Data Acquisition:

-

The sample is placed in a strong magnetic field within an NMR spectrometer.

-

A series of radiofrequency pulses are applied to the sample, and the resulting signals from atomic nuclei (typically ¹H, ¹³C, and ¹⁵N) are detected.

-

A variety of NMR experiments can be performed, including one-dimensional (1D) and two-dimensional (2D) experiments like COSY, TOCSY, NOESY, and HSQC.

-

-

Data Analysis and Interpretation:

-

The chemical shifts, coupling constants, and nuclear Overhauser effects (NOEs) in the NMR spectra provide information about the chemical environment, connectivity, and spatial proximity of atoms.

-

By comparing the NMR spectra of Insulin Lispro and human insulin under various conditions, researchers can identify differences in their conformational dynamics and self-association states. For instance, the weaker tendency of Insulin Lispro to form hexamers can be observed through changes in the chemical shifts and line widths of specific amino acid residues involved in monomer-monomer interfaces.

-

Mass Spectrometry: Confirming Primary Structure and Purity

Mass spectrometry is an analytical technique used to measure the mass-to-charge ratio of ions, allowing for the precise determination of molecular weight and the confirmation of amino acid sequences.

Methodology Overview:

-

Sample Preparation and Ionization:

-

A solution of Insulin Lispro or human insulin is introduced into the mass spectrometer.

-

The molecules are ionized using techniques such as electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI).

-

-

Mass Analysis:

-

The resulting ions are accelerated into a mass analyzer (e.g., time-of-flight, quadrupole, or Orbitrap), which separates them based on their mass-to-charge ratio.

-

The detector measures the abundance of ions at each mass-to-charge ratio, generating a mass spectrum.

-

-

Tandem Mass Spectrometry (MS/MS) for Sequencing:

-

To confirm the amino acid sequence, a specific parent ion (e.g., the intact insulin molecule) is selected and fragmented.

-

The masses of the resulting fragment ions are then measured. The difference in mass between the fragments reveals the sequence of amino acids. This technique can be used to unequivocally confirm the inverted Lys-Pro sequence in Insulin Lispro.

-

Euglycemic Clamp: Assessing In Vivo Pharmacodynamics

The euglycemic clamp is the gold-standard method for assessing the pharmacodynamic action of insulin in vivo.

Methodology Overview:

-

Subject Preparation:

-

The study is typically conducted in healthy volunteers or individuals with diabetes.

-

Intravenous lines are placed for insulin and glucose infusion, and for blood sampling.

-

-

Insulin Infusion:

-

A continuous infusion of the insulin being tested (either human insulin or Insulin Lispro) is administered at a fixed rate to achieve a steady-state plasma insulin concentration.

-

-

Glucose Clamping:

-

Blood glucose levels are frequently monitored (e.g., every 5-10 minutes).

-

A variable infusion of glucose is administered to maintain blood glucose at a constant, predetermined level (euglycemia).

-

-

Data Analysis:

-

The glucose infusion rate (GIR) required to maintain euglycemia is a direct measure of the insulin's glucose-lowering effect.

-

By plotting the GIR over time, a pharmacodynamic profile of the insulin can be generated, revealing its onset of action, peak effect, and duration of action.

-

In Vitro Receptor Binding Assay

These assays are crucial for determining the affinity of insulin and its analogs for the insulin receptor.

Methodology Overview:

-

Preparation of Receptors:

-

Cell membranes expressing the human insulin receptor or purified insulin receptors are prepared.

-

-

Competitive Binding:

-

A constant amount of radiolabeled insulin (e.g., ¹²⁵I-insulin) is incubated with the receptor preparation in the presence of varying concentrations of unlabeled insulin (either human insulin or Insulin Lispro).

-

-

Separation and Detection:

-

The receptor-bound and free radiolabeled insulin are separated.

-

The amount of radioactivity bound to the receptors is measured.

-

-

Data Analysis:

-

A competition curve is generated by plotting the percentage of bound radiolabeled insulin against the concentration of unlabeled insulin.

-

The IC50 value (the concentration of unlabeled insulin required to inhibit 50% of the binding of the radiolabeled insulin) is determined, which is a measure of the binding affinity.

-

Insulin Signaling Pathway: A Shared Mechanism of Action

Both human insulin and Insulin Lispro exert their physiological effects by binding to and activating the insulin receptor, a transmembrane tyrosine kinase. The subsequent intracellular signaling cascade is believed to be identical for both molecules.

Upon binding, the insulin receptor undergoes a conformational change, leading to autophosphorylation of its intracellular beta subunits and the activation of its tyrosine kinase activity. This triggers the phosphorylation of various intracellular substrate proteins, most notably the insulin receptor substrate (IRS) proteins.

Phosphorylated IRS proteins serve as docking sites for other signaling molecules, leading to the activation of two major downstream pathways:

-

The PI3K/Akt Pathway: This is the primary pathway responsible for most of the metabolic actions of insulin, including the translocation of GLUT4 glucose transporters to the cell surface, which facilitates glucose uptake into muscle and fat cells, and the promotion of glycogen synthesis in the liver and muscle.

-

The Ras/MAPK Pathway: This pathway is primarily involved in regulating gene expression and cell growth and proliferation.

Conclusion

The structural modification of Insulin Lispro, a simple inversion of two amino acids, results in profound changes to its physicochemical properties, most notably a reduced tendency for self-association. This fundamental difference leads to a more rapid absorption from the subcutaneous tissue and a consequently faster onset and shorter duration of action compared to regular human insulin. While the mechanism of action at the cellular level via the insulin receptor signaling pathway remains the same, the altered pharmacokinetic and pharmacodynamic profiles of Insulin Lispro offer a significant therapeutic advantage in the management of postprandial hyperglycemia for individuals with diabetes. The analytical techniques detailed in this guide have been instrumental in characterizing these differences and continue to be vital in the development and quality control of insulin analogs.

References

The Pharmacokinetic and Pharmacodynamic Profile of Insulin Lispro: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Insulin lispro, a rapid-acting human insulin analog, has been a cornerstone in the management of diabetes mellitus for decades. Its engineered amino acid sequence confers a unique pharmacokinetic and pharmacodynamic profile, characterized by a rapid onset of action and a shorter duration of effect compared to regular human insulin. This technical guide provides an in-depth review of the pharmacokinetic and pharmacodynamic properties of Insulin Lispro, intended for researchers, scientists, and drug development professionals. It summarizes key quantitative data, details common experimental methodologies, and visualizes the core signaling pathways and experimental workflows.

Introduction

Insulin lispro was developed to more closely mimic the physiological postprandial insulin secretion, thereby improving glycemic control in individuals with diabetes. This was achieved by reversing the amino acid sequence at positions B28 and B29 of the insulin B-chain, specifically proline and lysine.[1] This modification reduces the tendency for self-association into hexamers, which is characteristic of regular human insulin.[2] Upon subcutaneous injection, insulin lispro rapidly dissociates into monomers, leading to faster absorption and a quicker onset of glucose-lowering activity.[3] This guide delves into the critical pharmacokinetic and pharmacodynamic characteristics of this important therapeutic agent.

Pharmacokinetic Properties

The pharmacokinetic profile of Insulin Lispro is defined by its rapid absorption, distribution, metabolism, and excretion. These parameters are crucial for its clinical efficacy in managing postprandial hyperglycemia.

Absorption

Insulin lispro is absorbed more rapidly from subcutaneous tissue than regular human insulin.[2][3] This is the primary factor contributing to its rapid onset of action. The rate of absorption can be influenced by the injection site, with the abdomen generally providing the fastest absorption, followed by the deltoid and thigh.

Distribution

Following absorption, insulin lispro is distributed throughout the body in a manner similar to endogenous insulin. Its volume of distribution has been reported to be between 0.26 and 0.36 L/kg.

Metabolism and Excretion

The metabolism of insulin lispro is believed to be identical to that of regular human insulin, primarily occurring in the liver, with the kidneys and muscle tissue also contributing to its degradation. The elimination half-life of subcutaneously administered insulin lispro is approximately 1 hour, which is shorter than that of regular human insulin (approximately 1.5 hours).

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of Insulin Lispro, often in comparison to regular human insulin.

Table 1: Pharmacokinetic Parameters of Subcutaneously Administered Insulin Lispro vs. Regular Human Insulin

| Parameter | Insulin Lispro | Regular Human Insulin | Reference(s) |

| Time to Peak Concentration (Tmax) | 30 - 90 minutes | 50 - 120 minutes | |

| Peak Concentration (Cmax) | Higher | Lower | |

| Bioavailability | 55% - 77% | Similar to Insulin Lispro | |

| Half-life (t½) | ~1 hour | ~1.5 hours | |

| Onset of Action | ~15 minutes | 30 - 60 minutes | |

| Duration of Action | 2 - 5 hours | 5 - 8 hours |

Pharmacodynamic Properties

The pharmacodynamics of Insulin Lispro describe its glucose-lowering effects. These are a direct consequence of its pharmacokinetic profile and its interaction with the insulin receptor.

Mechanism of Action

Insulin lispro, like endogenous insulin, exerts its effects by binding to the insulin receptor on the surface of target cells, primarily in the liver, skeletal muscle, and adipose tissue. This binding initiates a cascade of intracellular signaling events that ultimately lead to increased glucose uptake from the blood and decreased hepatic glucose production.

Signaling Pathways

The binding of insulin lispro to the insulin receptor activates two main signaling pathways: the Phosphatidylinositol 3-kinase (PI3K)/Akt pathway and the Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway.

-

PI3K/Akt Pathway: This is the primary pathway responsible for the metabolic effects of insulin. Activation of this pathway leads to the translocation of glucose transporter type 4 (GLUT4) to the cell membrane, facilitating glucose uptake. It also promotes glycogen synthesis and protein synthesis while inhibiting gluconeogenesis and lipolysis.

-

MAPK/ERK Pathway: This pathway is primarily involved in regulating cell growth, proliferation, and differentiation.

References

The Pivotal Role of Proline and Lysine Inversion in the Function of Insulin Lispro: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Insulin Lispro, a rapid-acting insulin analog, represents a cornerstone in the management of diabetes mellitus. Its enhanced pharmacokinetic and pharmacodynamic profile compared to regular human insulin is a direct consequence of a subtle yet critical structural modification: the inversion of the amino acid sequence at positions B28 and B29 of the insulin B-chain. This in-depth technical guide elucidates the molecular mechanisms underpinning the function of Insulin Lispro, focusing on the pivotal role of the proline and lysine inversion. It provides a comprehensive overview of the structural changes, the resulting alterations in self-association and receptor binding kinetics, and the downstream effects on the insulin signaling pathway. Detailed experimental protocols and quantitative data are presented to offer a complete picture for researchers and professionals in the field of drug development.

Introduction: The Rationale for a Rapid-Acting Insulin Analog

The physiological secretion of insulin in a non-diabetic individual is characterized by a basal level of insulin throughout the day, with rapid, pronounced spikes in response to meals to manage postprandial glucose excursions. Conventional recombinant human insulin, when administered subcutaneously, exhibits a delayed onset and a prolonged duration of action.[1] This is primarily due to its propensity to self-associate into stable hexameric structures at pharmaceutical concentrations.[2] These hexamers must first dissociate into dimers and then into biologically active monomers to be absorbed from the subcutaneous tissue into the bloodstream.[1] This dissociation process is the rate-limiting step in the absorption of regular insulin, leading to a mismatch between the timing of insulin action and the peak of post-meal hyperglycemia.

To overcome this limitation, Insulin Lispro was engineered. The core innovation lies in the reversal of the natural sequence of proline at position B28 and lysine at position B29 to lysine at B28 and proline at B29.[3][4] This seemingly minor alteration has profound implications for the physicochemical properties of the insulin molecule, leading to a more physiological and effective glycemic control.

The Molecular Basis of Insulin Lispro's Rapid Action: Proline-Lysine Inversion